![molecular formula C25H25N5O4S B2821672 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-39-3](/img/no-structure.png)

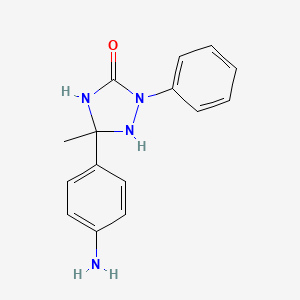

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

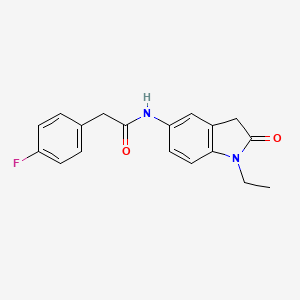

The compound contains several functional groups including a benzodioxole, piperazine, and imidazoquinazolinone. Benzodioxole is a type of aromatic organic compound that is a constituent of several pharmaceuticals and other types of natural and synthetic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Imidazoquinazolinone is a type of heterocyclic compound that could potentially have interesting biological activities.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

- This compound is part of a family of benzimidazo[1,2-c]quinazolines, which have been explored for their potential as biologically active substances. For example, some derivatives, such as methyl 6-oxo-3,4-dihydro-2",6"-[1,3]thiazino[2,3-b]quinazoline-2-carboxylate, show antihypertensive activity. The compound could potentially be a precursor in synthesizing such biologically active molecules (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

Antitumor Activity

- A related structure, 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents, demonstrated promising activity against a range of cancer lines, suggesting potential antitumor applications for similar compounds (Mamedov et al., 2022).

Cardiotonic Agents

- Derivatives of this compound class, particularly those with piperidine substituents and various 5-membered heterocycles, have been synthesized and examined for cardiotonic activity in dogs, highlighting potential cardiovascular applications (Nomoto et al., 1991).

Antimicrobial Activity

- Novel thiazolidinone derivatives containing piperazine moieties have been synthesized for their antimicrobial properties, indicating the potential of related compounds in antimicrobial applications (Patel et al., 2012).

Insecticidal Efficacy

- Novel bis quinazolin-4(3H)-one derivatives, synthesized using piperidine and other amines, showed insecticidal efficacy, suggesting possible applications in pest control (El-Shahawi et al., 2016).

Antipsychotic Agents

- Heterocyclic carboxamides, including those with piperazine moieties, have been studied as potential antipsychotic agents, indicating the relevance of such structures in neurological applications (Norman et al., 1996).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-1,3-benzodioxole, followed by the reaction of the resulting intermediate with 1-(3-oxopropyl)-piperazine and 2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-chloro-1,3-benzodioxole", "1-(3-oxopropyl)-piperazine", "2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-1,3-benzodioxole in the presence of a base such as potassium carbonate to form the intermediate 2-(2-chloro-1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Reaction of the intermediate with 1-(3-oxopropyl)-piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 3: Reaction of the intermediate with 2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one in the presence of a base such as triethylamine to form the final product 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |

CAS RN |

1028685-39-3 |

Product Name |

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |

Molecular Formula |

C25H25N5O4S |

Molecular Weight |

491.57 |

IUPAC Name |

2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2 |

InChI Key |

WMWMUWNWRATZPC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2821590.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)